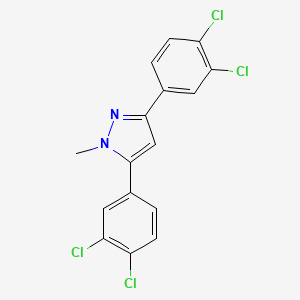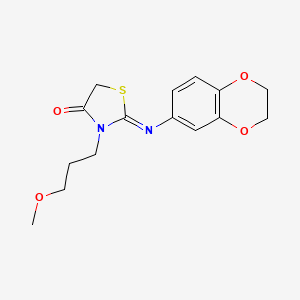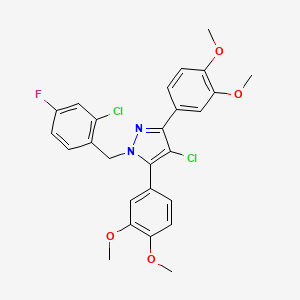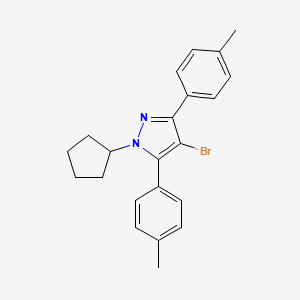![molecular formula C25H17N3O4S B14925156 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide](/img/structure/B14925156.png)
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Acetyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to an anthracene derivative through a sulfanyl-acetamide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Acetyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol or disulfide compound under basic conditions.
Coupling with Anthracene Derivative: The final step involves coupling the benzimidazole-sulfanyl intermediate with an anthracene derivative, such as 9,10-anthraquinone, using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Acetyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide can undergo various chemical reactions, including:
Substitution: The acetyl group on the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1-Acetyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to the bioactive nature of both benzimidazole and anthracene derivatives.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, offering opportunities for the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-[(1-Acetyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells or inhibition of microbial growth.
Electronic Properties: In materials science, the compound’s electronic properties, such as charge transport and light absorption, are influenced by the conjugated systems of the benzimidazole and anthracene moieties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit various biological activities.
Anthracene Derivatives: Compounds such as anthraquinone and its derivatives are known for their applications in dyes and organic electronics.
Uniqueness
2-[(1-Acetyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is unique due to the combination of the benzimidazole and anthracene moieties, which imparts a distinct set of chemical and physical properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these moieties .
Eigenschaften
Molekularformel |
C25H17N3O4S |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C25H17N3O4S/c1-14(29)28-21-9-5-4-8-20(21)27-25(28)33-13-22(30)26-15-10-11-18-19(12-15)24(32)17-7-3-2-6-16(17)23(18)31/h2-12H,13H2,1H3,(H,26,30) |
InChI-Schlüssel |
HLGIFRUAHBHPBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B14925086.png)

![1-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B14925110.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14925117.png)
![N-(2-chloropyridin-3-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14925122.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14925123.png)
![Methyl 1-(3-methoxypropyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14925131.png)

![1-(2,4-dichlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B14925141.png)
![4-(butan-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14925148.png)
![1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925157.png)

